Tributyltin hydroxide

説明

Genesis and Evolution of Tributyltin Compound Applications in Industrial and Marine Sectors

The powerful biocidal capabilities of organotin compounds, including TBT, were first recognized in the 1950s. wikipedia.orgcambridge.org This discovery paved the way for their extensive use as antifouling agents in paints for ships and boats, a practice that became widespread by the mid-1960s. wikipedia.orgnih.gov These antifouling paints were highly effective at preventing the growth of marine organisms such as barnacles, algae, and mollusks on vessel hulls, thereby improving fuel efficiency and reducing operational costs. wikipedia.orgnih.gov

Beyond marine applications, TBT compounds found use in wood preservation, as fungicides and insecticides in agriculture, and as biocides in industrial processes like textile treatments and cooling systems. unit.nomst.dk They were also utilized as stabilizers in the manufacturing of plastic products. cambridge.orgtaylorandfrancis.com The initial formulations of TBT-based paints were of a "free association" type, which allowed for a rapid and uncontrolled release of the biocide. unit.noviu.ca In the 1970s, "self-polishing copolymer" paints were introduced, where TBT was chemically bound to a polymer, enabling a slower, more controlled release over a longer period. unit.noviu.ca

Global Environmental Contamination Trajectories and Early Ecological Observations

The widespread and intensive use of TBT-based antifouling paints led to significant contamination of coastal and marine environments worldwide. unit.noresearchgate.net The slow leaching of TBT from ship hulls resulted in its accumulation in water, sediment, and marine organisms. wikipedia.orgviu.ca Early observations of the environmental impact of TBT began to surface in the late 1970s. coastalwiki.org One of the most significant and well-documented effects was the development of "imposex," the imposition of male sexual characteristics on female marine snails, at extremely low concentrations of TBT. coastalwiki.orgbioflux.com.ro This phenomenon was first observed in the early 1970s and was later directly linked to TBT exposure. greenpeace.toices.dk

In areas with high shipping traffic, such as harbors, ports, and marinas, TBT concentrations in the water and sediment reached levels that were highly toxic to a wide range of non-target marine life. mst.dkgreenpeace.to For example, in Arcachon Bay, France, a significant oyster farming area, the increase in leisure craft in the mid-1970s coincided with a dramatic decline in the oyster population and the near-disappearance of the predatory gastropod Ocenebra erinacea due to imposex. greenpeace.to These early ecological observations were critical in raising concerns about the widespread environmental damage caused by TBT compounds and ultimately led to regulatory actions to restrict their use. coastalwiki.orgices.dk

Interactive Data Table: Properties of Tributyltin Hydroxide

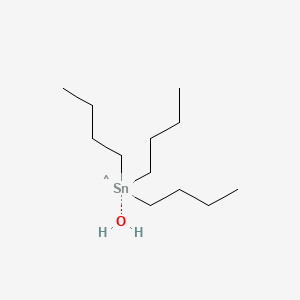

| Property | Value |

| Chemical Formula | (C₄H₉)₃SnOH |

| Appearance | Colorless to slightly yellow liquid |

| Molar Mass | 307.06 g/mol |

| Melting Point | Approximately 15.5 °C |

| Boiling Point | 186-190 °C at 5 Torr |

| Density | Approximately 1.17 g/cm³ |

| Water Solubility | Poor |

| LogP | 3.84 |

This data is compiled from multiple sources. smolecule.com

特性

CAS番号 |

1067-97-6 |

|---|---|

分子式 |

C12H28OSn |

分子量 |

307.06 g/mol |

IUPAC名 |

tributylstannanylium;hydroxide |

InChI |

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;/q;;;;+1/p-1 |

InChIキー |

GMVHICBNQJYKSP-UHFFFAOYSA-M |

SMILES |

CCCC[Sn](CCCC)CCCC.O |

正規SMILES |

CCCC[Sn+](CCCC)CCCC.[OH-] |

他のCAS番号 |

1067-97-6 |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Q & A

Q. How can researchers integrate omics technologies to elucidate TBT-OH’s mechanistic pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map multi-omics networks. Use pathway enrichment tools (e.g., Ingenuity, KEGG) and prioritize conserved hits across models (e.g., zebrafish, human cell lines). Validate candidates via CRISPR/Cas9 knockout or pharmacological inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。